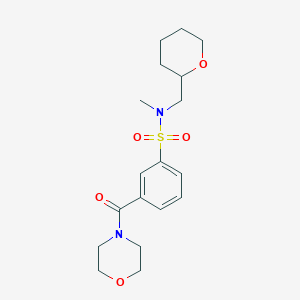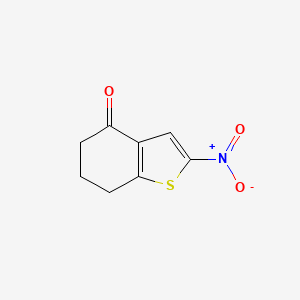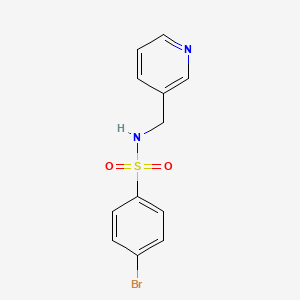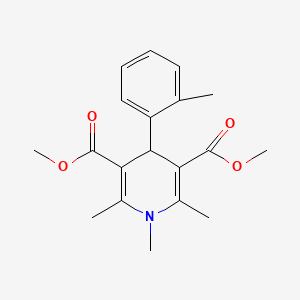![molecular formula C12H15ClF3N3O3 B5643593 [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone](/img/structure/B5643593.png)
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone is a complex organic compound featuring a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a piperidine ring with hydroxyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with trifluoromethylating agents under controlled conditions . The piperidine ring is then introduced through a series of reactions, including hydroxylation and methylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone undergoes various chemical reactions, including:
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted pyrazole and piperidine derivatives, which can be further modified for specific applications .
科学研究应用
Chemistry
In chemistry, [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group, in particular, is known to enhance the pharmacokinetic properties of drugs, making them more effective and stable .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties allow for the creation of compounds with improved efficacy and environmental safety .
作用机制
The mechanism of action of [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the hydroxyl groups facilitate hydrogen bonding with biological macromolecules . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazole]: Lacks the piperidine ring, making it less versatile in biological applications.
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone: Similar structure but without the chlorine atom, affecting its reactivity and binding properties.
Uniqueness
The presence of both the trifluoromethyl group and the piperidine ring in [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone makes it unique. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3O3/c1-11(22)3-4-19(5-6(11)20)10(21)8-7(13)9(12(14,15)16)17-18(8)2/h6,20,22H,3-5H2,1-2H3/t6-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCDPGOICMZCJS-KGFZYKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-phenyl-1-thioxo-2,4,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B5643510.png)


![5-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5643521.png)
![N-[(2,3-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5643529.png)

![4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5643543.png)
![methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate](/img/structure/B5643548.png)

![N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5643563.png)
![1-(2-methoxyphenyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5643587.png)
![(4S)-N-ethyl-4-[(1H-pyrrol-2-ylcarbonyl)amino]-1-(2-thienylacetyl)-L-prolinamide](/img/structure/B5643594.png)

![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5643605.png)
